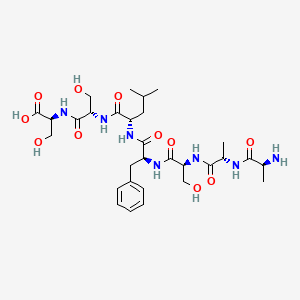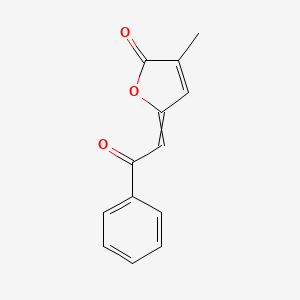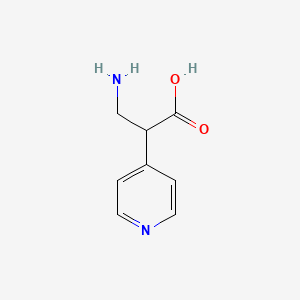
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is a peptide composed of six amino acids: proline, threonine, phenylalanine, alanine, leucine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of industrially produced peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or phenylalanine residues.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine, while substitution reactions can yield peptide analogs with altered properties.
Applications De Recherche Scientifique
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: The peptide can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biosensors and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Phenylalanyl-L-proline: Another peptide with different amino acid composition.
L-Alanyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A more complex peptide with additional amino acids.
Uniqueness
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile in research and industrial applications.
Propriétés
Numéro CAS |
920283-32-5 |
|---|---|
Formule moléculaire |
C30H46N6O8 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H46N6O8/c1-16(2)14-22(27(40)33-18(4)30(43)44)34-25(38)17(3)32-28(41)23(15-20-10-7-6-8-11-20)35-29(42)24(19(5)37)36-26(39)21-12-9-13-31-21/h6-8,10-11,16-19,21-24,31,37H,9,12-15H2,1-5H3,(H,32,41)(H,33,40)(H,34,38)(H,35,42)(H,36,39)(H,43,44)/t17-,18-,19+,21-,22-,23-,24-/m0/s1 |
Clé InChI |
ABXACVUYESREME-VEMDTOQDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)


![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)



![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

